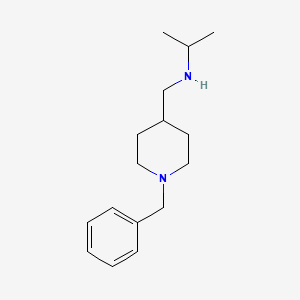
(1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine is a useful research compound. Its molecular formula is C16H26N2 and its molecular weight is 246.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine is a chemical compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that resemble known psychoactive and analgesic agents. Its unique combination of a piperidine ring, benzyl group, and isopropyl amine moiety suggests diverse biological activities, particularly in relation to the central nervous system (CNS).
Chemical Structure and Properties
The molecular formula of this compound is C16H24N2, with a molecular weight of approximately 246.398 g/mol. The compound's structure includes functional groups that facilitate various chemical reactions, such as nucleophilic substitutions and acylation, enhancing its reactivity profile.
Biological Mechanisms
Research indicates that this compound may interact with neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial for pain modulation and mood regulation. Such interactions suggest potential applications in treating conditions like chronic pain and mood disorders.
Table 1: Comparison of Structural Features with Related Compounds
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 1-Benzylpiperidine | 0.88 | Lacks the isopropyl group; simpler structure |
| 1-Benzyl-N-methylpiperidin-4-amine | 0.85 | Contains a methyl group instead of isopropyl |
| 1-(Phenylmethyl)-3-pyrrolidinemethanol | 0.83 | Different ring structure; less complex |
| 1-Benzylpiperidine-4-carboxylic acid | 0.83 | Contains a carboxylic acid functional group |
| 1-(Phenylethyl)-3-pyrrolidinemethanol | 0.82 | Different alkane chain; less sterically hindered |
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of this compound. Its interactions with cytochrome P450 enzymes suggest it may influence drug metabolism, which is critical for understanding its pharmacokinetics and potential drug-drug interactions .
Case Study: Analgesic Properties
In a study examining compounds similar to this compound, it was found that derivatives exhibited significant analgesic effects in animal models. The mechanism was attributed to the modulation of opioid receptors, indicating that this compound could serve as a scaffold for developing new analgesics .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Analgesic | Significant reduction in pain response | |
| Antiviral | Potential inhibition of influenza virus | |
| Neuroprotective | Protection against neurodegenerative changes |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The Ugi four-component reaction has been noted for its efficiency in creating structurally diverse libraries of piperidine derivatives, which can be further modified to enhance biological activity .
Propriétés
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-14(2)17-12-15-8-10-18(11-9-15)13-16-6-4-3-5-7-16/h3-7,14-15,17H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXCXHBDQHADNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














